tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate
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Description
Carbamates are a class of organic compounds that are composed of a carbamate group and an amine group. They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate” are not available, similar compounds have been synthesized through various methods. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was synthesized from commercially available 4-fluoro-2- methoxy-5- nitroaniline through three steps including acylation, nucleophilic substitution, and reduction .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, carbamates can undergo reactions such as hydrolysis and decarboxylation .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate” is not available, similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-8(2)7-10-14-9(3)11(18-10)15-12(16)17-13(4,5)6/h8H,7H2,1-6H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLPPEWXJMWNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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